2-((5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(indolin-1-yl)ethanone
Description
2-((5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(indolin-1-yl)ethanone is a synthetic hybrid molecule combining a 1,3,4-oxadiazole core with a 3,4-dimethoxyphenyl substituent and an indoline-derived ethanone moiety. The oxadiazole scaffold is widely studied for its electron-deficient aromatic character, enabling diverse non-covalent interactions in biological systems .
Properties
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-[[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4S/c1-25-16-8-7-14(11-17(16)26-2)19-21-22-20(27-19)28-12-18(24)23-10-9-13-5-3-4-6-15(13)23/h3-8,11H,9-10,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHYNOPWEDXEWND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C(O2)SCC(=O)N3CCC4=CC=CC=C43)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazole-2-thiol
The 1,3,4-oxadiazole ring is constructed via cyclization of acylhydrazides.
Step 1: Hydrazide Formation
3,4-Dimethoxybenzoic acid is esterified to its ethyl ester, followed by treatment with hydrazine hydrate in ethanol to yield 3,4-dimethoxybenzohydrazide.
Step 2: Oxadiazole Cyclization
The hydrazide reacts with carbon disulfide (CS₂) in alkaline conditions (e.g., KOH/ethanol) under reflux to form 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2-thiol.
Reaction Equation:
$$
\text{C}{9}\text{H}{12}\text{N}{2}\text{O}{3} + \text{CS}{2} \xrightarrow{\text{KOH, EtOH}} \text{C}{9}\text{H}{9}\text{N}{2}\text{O}{3}\text{S} + \text{H}{2}\text{O}
$$
Key Conditions :
Synthesis of 1-(Indolin-1-yl)-2-chloroethanone
The indoline-ethanone fragment is prepared via acylation of indoline.
Step 1: Chloroacetylation
Indoline reacts with chloroacetyl chloride in anhydrous dichloromethane (DCM) with triethylamine (TEA) as a base.
Reaction Equation:
$$
\text{C}{8}\text{H}{9}\text{N} + \text{ClCH}2\text{COCl} \xrightarrow{\text{TEA, DCM}} \text{C}{10}\text{H}_{10}\text{ClNO} + \text{HCl}
$$
Key Conditions :
Thioether Coupling
The oxadiazole-thiol and chloroethanone are coupled via nucleophilic substitution.
Step 1: Base-Mediated Reaction
5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazole-2-thiol reacts with 1-(indolin-1-yl)-2-chloroethanone in acetone or DMF using potassium carbonate (K₂CO₃) as a base.
Reaction Equation:
$$
\text{C}{9}\text{H}{9}\text{N}{2}\text{O}{3}\text{S} + \text{C}{10}\text{H}{10}\text{ClNO} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{C}{20}\text{H}{19}\text{N}{3}\text{O}{4}\text{S} + \text{KCl} + \text{H}_2\text{O}
$$
Key Conditions :
Optimization and Mechanistic Insights
Oxadiazole Cyclization
Thioether Formation
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve thiolate nucleophilicity.
- Side Reactions : Oxidation to disulfides is mitigated by inert atmospheres (N₂/Ar).
Analytical Characterization
Spectroscopic Data
Purity and Yield
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Classical Cyclization | Low-cost reagents | Long reaction times | 60–70 |
| Microwave-Assisted | Rapid synthesis | Specialized equipment required | 75–80 |
| One-Pot Coupling | Reduced purification steps | Lower selectivity | 50–55 |
Industrial Scalability Challenges
- Cost of Hydrazine : Requires controlled handling due to toxicity.
- Byproduct Management : KCl precipitation during coupling necessitates filtration.
Applications and Derivatives
Chemical Reactions Analysis
Types of Reactions
2-((5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(indolin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Conditions for substitution reactions vary widely but often involve the use of bases or acids as catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a thiol or thioether.
Scientific Research Applications
Scientific Research Applications
Medicinal Chemistry
- Anticancer Activity : The oxadiazole scaffold is recognized for its potential in anticancer therapy. Research indicates that derivatives of oxadiazole can target enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylases (HDAC). For instance, studies have shown that similar compounds exhibit cytotoxic effects on cancer cell lines like MDA-MB-231 (breast cancer) and HeLa (cervical cancer), with IC50 values ranging from 5 to 20 µM for the most active derivatives .
- Antimicrobial Properties : Compounds containing oxadiazole rings have demonstrated antimicrobial activity against various pathogens. The mechanism often involves disruption of microbial cell membranes or inhibition of specific metabolic pathways.
Materials Science
- Electronic and Optical Applications : The unique electronic properties of the compound make it suitable for the development of new materials with specific electronic or optical characteristics. Its ability to form stable thin films can be exploited in organic electronics and photonics.
Organic Synthesis
- Building Block for Complex Molecules : The compound can serve as a versatile building block in organic synthesis. Its structural features allow for further functionalization and derivatization, enabling the creation of more complex molecules with tailored properties.
Research has highlighted several biological activities associated with 2-((5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(indolin-1-yl)ethanone:
Anticancer Activity
The compound has shown promising results in inducing apoptosis in cancer cells. Studies indicate that it may enhance the effectiveness of existing chemotherapeutic agents by targeting multiple pathways involved in tumor growth.
Antimicrobial Effects
The compound's antimicrobial properties have been evaluated against various bacterial strains. Its efficacy suggests potential for development into new antimicrobial agents.
Anti-inflammatory Properties
Preliminary studies indicate that this compound may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators.
Mechanism of Action
The mechanism of action of 2-((5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(indolin-1-yl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The oxadiazole ring can participate in hydrogen bonding and other interactions, while the indoline moiety may enhance binding affinity through π-π stacking or hydrophobic interactions.
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The following table compares the target compound with structurally related derivatives, emphasizing substituent effects on molecular properties:
Key Observations :
- Heterocyclic Variations : Replacement of oxadiazole with thiadiazole (e.g., and ) introduces additional sulfur atoms, enhancing polarizability and hydrogen-bonding capacity .
- Biological Implications : Indole- or benzothiazole-containing derivatives () exhibit reported anticancer activity, suggesting the target’s indolin-1-yl group may confer similar properties .
Biological Activity
The compound 2-((5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(indolin-1-yl)ethanone is a derivative of oxadiazole that has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on anticancer, antimicrobial, and anti-inflammatory effects, supported by relevant research findings and data.
Chemical Structure and Properties
The compound's structure features a unique combination of an oxadiazole ring and an indolin moiety, which are known to enhance biological activity. Its molecular formula is , with a molecular weight of approximately 358.42 g/mol.
Anticancer Activity
Mechanism of Action : The oxadiazole scaffold is recognized for its potential in anticancer therapy. It acts by targeting various enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylases (HDAC) .
Research Findings :
- A study evaluated the cytotoxic effects of similar oxadiazole derivatives on several cancer cell lines, including MDA-MB-231 (breast cancer), KCL-22 (leukemia), and HeLa (cervical cancer). The results indicated significant cytotoxicity with IC50 values ranging from 5 to 20 µM for the most active derivatives .
- Another study highlighted that compounds containing the oxadiazole ring exhibited enhanced apoptosis induction in cancer cells, suggesting their potential as effective chemotherapeutic agents .
Antimicrobial Activity
Mechanism of Action : Compounds with oxadiazole structures have demonstrated broad-spectrum antimicrobial activity. They may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for microbial survival .
Research Findings :
- In vitro studies assessed the antimicrobial efficacy of related oxadiazole derivatives against various pathogens. The minimum inhibitory concentration (MIC) values were reported as low as 0.25 µg/mL against Staphylococcus aureus and Escherichia coli .
- These compounds were also effective in inhibiting biofilm formation, which is crucial for combating persistent infections caused by biofilm-forming bacteria .
Anti-inflammatory Activity
Mechanism of Action : Oxadiazole derivatives have been shown to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .
Research Findings :
- Experimental models demonstrated that certain oxadiazole derivatives reduced inflammation markers significantly in induced inflammatory conditions. This suggests their potential use in treating inflammatory diseases .
Summary of Biological Activities
Q & A
Q. Table 1. Comparative Anticancer Activity of Analogs
| Substituent on Oxadiazole | IC₅₀ (μM) HepG-2 | IC₅₀ (μM) A549 | Reference |
|---|---|---|---|
| 3,4-Dimethoxyphenyl | 12.3 | 18.7 | |
| 4-Nitrophenyl | 8.9 | 14.2 | |
| 3-Bromophenyl | 22.1 | 29.5 |
Q. Table 2. Key Synthetic Parameters
| Step | Optimal Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Oxadiazole Cyclization | POCl₃, 110°C, 6 h | 85 | >95% |
| Thioether Formation | K₂CO₃, DMF, RT, 12 h | 78 | 98% |
| Final Purification | Column chromatography (EtOAc/hexane) | 91 | 99% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
